1H-carbazole
Overview
Description
1H-Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its stability and unique electronic properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Carbazole can be synthesized through several methods, including:
Buchwald-Hartwig Amination: This method involves the coupling of 2-amino-2’-halobiphenyls with palladium catalysts to form the carbazole framework.
Dehydrogenative C-H/N-H Coupling: This process uses 2-amino-biphenyls to form carbazoles through oxidative amination.
Suzuki Cross-Coupling and Cadogan Cyclization: This one-pot synthesis involves sequential C-C and C-N bond formation using commercially available starting materials.
Industrial Production Methods: Industrial production of this compound often employs the Cadogan synthesis, which involves the cyclization of diarylamines under reductive conditions. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
1H-Carbazole undergoes various chemical reactions, including:
Oxidation: Carbazole can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Nitrocarbazole, halogenated carbazole derivatives.
Scientific Research Applications
1H-Carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-carbazole and its derivatives involves interaction with various molecular targets and pathways:
Anticancer Activity: Carbazole derivatives can reactivate the P53 molecular signaling pathway, leading to apoptosis in cancer cells.
Anti-inflammatory Activity: Inhibition of the p38 mitogen-activated protein kinase signaling pathway, preventing the conversion of DAXX protein into ASK-1.
Neuroprotective Activity: Modulation of the AKT molecular signaling pathway, enhancing protein phosphatase activity in the brain.
Comparison with Similar Compounds
1H-Carbazole is unique compared to other similar compounds due to its versatile electronic properties and stability. Similar compounds include:
Indole: Another nitrogen-containing heterocycle, but with a different ring structure.
Pyrrole: A simpler nitrogen-containing five-membered ring without fused benzene rings.
Benzofuran: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.
Uniqueness: this compound’s tricyclic structure and nitrogen atom confer unique electronic properties, making it highly valuable in optoelectronic applications .
Properties
IUPAC Name |
1H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWECJWSGWVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429534 | |
Record name | 1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-57-5 | |
Record name | 1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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